molecular formula C3H5Br3 B089273 1,2,2-Tribromopropane CAS No. 14476-30-3

1,2,2-Tribromopropane

Cat. No.: B089273
CAS No.: 14476-30-3
M. Wt: 280.78 g/mol
InChI Key: IELJYJRPJJILHQ-UHFFFAOYSA-N
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Description

1,2,2-Tribromopropane is a chemical compound with the molecular formula C3H5Br3 . It has a molecular weight of 280.784 .


Synthesis Analysis

The synthesis of this compound can be achieved by reacting 2,2-dibromopropane with bromine in the presence of an iron catalyst . The reaction yields better than eighty percent of 1,1,2,2,3-pentabromopropane .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, five hydrogen atoms, and three bromine atoms . The IUPAC Standard InChI is InChI=1S/C3H5Br3/c1-3(5,6)2-4/h2H2,1H3 .


Physical and Chemical Properties Analysis

This compound has a density of 2.4±0.1 g/cm3, a boiling point of 192.3±8.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 41.1±3.0 kJ/mol and a flash point of 71.7±13.2 °C . The index of refraction is 1.579 .

Scientific Research Applications

  • Synthesis of Bromoquinolines and Bromoquinolin-6-ols : 1,2,2-Tribromopropane is used in the one-step transformation of substituted anilines into bromoquinolines and bromoquinolin-6-ols, which are valuable intermediates in organic synthesis (Lamberth et al., 2014).

  • Vibrational Spectroscopy Studies : The compound has been studied for its low-frequency vibrations in solutions and liquid states, providing insights into its molecular structure and behavior (Gustsvsen et al., 1978).

  • Conformational Equilibrium Analysis : Research has been conducted on the conformational equilibrium of 1,2,3-Tribromopropane in various solvents, revealing its preferred conformations and providing valuable data for theoretical calculations (Ernst & Schaefer, 1973).

  • Mutagenicity Studies : The compound has been evaluated for its mutagenic effects, particularly in the presence of metabolic activation. This research is crucial for understanding its potential health implications (Ratpan & Plaumann, 1988).

  • Gas Chromatographic Analysis : There's research on developing sensitive methods for the determination of 2,3-dibromopropanol in the air, which is related to this compound in terms of chemical structure and potential applications (Choudhary, 1987).

Safety and Hazards

1,2,2-Tribromopropane is a combustible liquid that may cause skin irritation and serious eye irritation . It may cause respiratory irritation and is suspected of causing genetic defects . It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

1,2,2-tribromopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5Br3/c1-3(5,6)2-4/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELJYJRPJJILHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CBr)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Br3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0065775
Record name Propane, 1,2,2-tribromo-
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Molecular Weight

280.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14476-30-3
Record name 1,2,2-Tribromopropane
Source CAS Common Chemistry
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Record name Propane, 1,2,2-tribromo-
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Record name Propane, 1,2,2-tribromo-
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Record name Propane, 1,2,2-tribromo-
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Record name 1,2,2-tribromopropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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